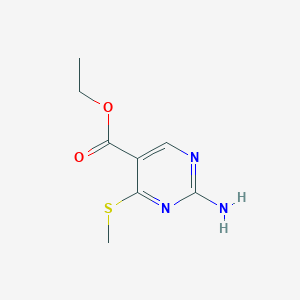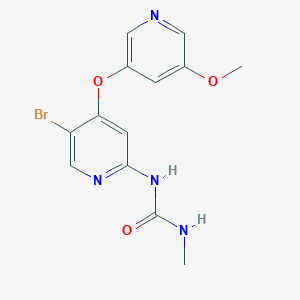
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 5th position of the pyridine ring, along with a urea moiety attached to the 3rd position. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea typically involves the following steps:
Bromination: The starting material, 5-methoxypyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5th position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group at the 5th position.
Coupling Reaction: The methoxylated intermediate is coupled with 3-methylurea under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine: A related compound with similar structural features but lacking the urea moiety.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Another similar compound with a different functional group attached to the pyridine ring.
Uniqueness
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is unique due to the presence of both the bromine and methoxy groups on the pyridine ring, along with the urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H13BrN4O3 |
|---|---|
分子量 |
353.17 g/mol |
IUPAC名 |
1-[5-bromo-4-(5-methoxypyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
InChI |
InChI=1S/C13H13BrN4O3/c1-15-13(19)18-12-4-11(10(14)7-17-12)21-9-3-8(20-2)5-16-6-9/h3-7H,1-2H3,(H2,15,17,18,19) |
InChIキー |
GYPUOIYDYCGYRF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=NC=C(C(=C1)OC2=CN=CC(=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


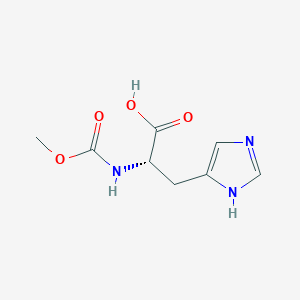

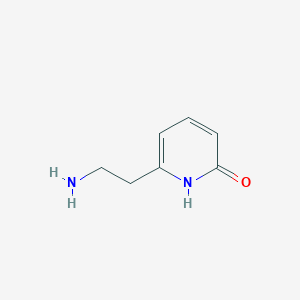
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
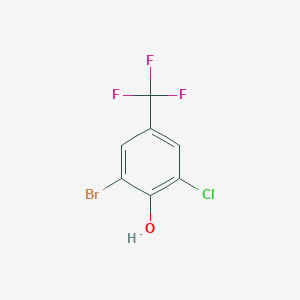
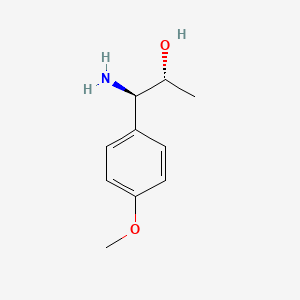

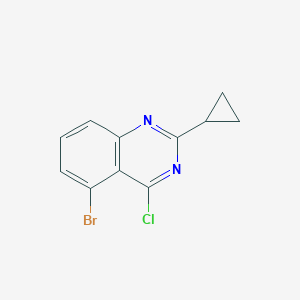
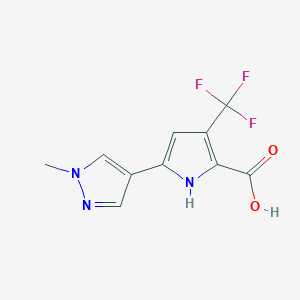
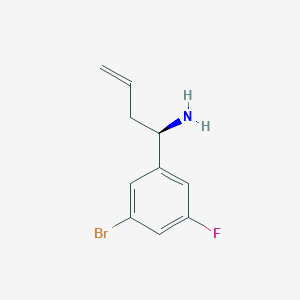
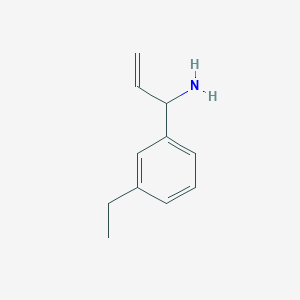
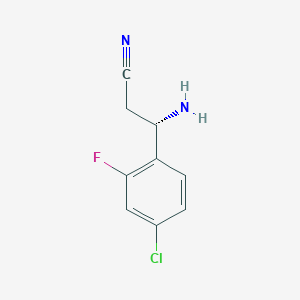
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
